(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone
is a complex organic molecule. It is a derivative of 1,2,4-triazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The yield, melting point, and NMR data were reported for these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . These include yield, melting point, and NMR data .Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds derived from this chemical structure have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing high inhibitory activity, especially on COX-2 selectivity, analgesic, and anti-inflammatory activities, with some compounds being compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- The synthesis of new 1,2,4-triazole derivatives revealed antimicrobial activities against various microorganisms. These compounds, synthesized from ester ethoxycarbonylhydrazones and primary amines, were found to possess good to moderate activities against the tested bacterial and fungal strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Application in Imaging and CNS Activity
- A new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease was synthesized, demonstrating the compound's utility in neurodegenerative disease research. The synthesis involved multiple steps with a focus on achieving high radiochemical yield and purity, indicating its potential application in medical imaging (Wang, Gao, Xu, & Zheng, 2017).
- Compounds possessing central nervous system stimulant activities were prepared, highlighting the potential therapeutic applications of such chemical structures in stimulating neural activity (Nagai, Ueda, Nagatsu, Nakaoka, Murakami, Sakakibara, Fujita, & Hotta, 1998).
Photochemical and Antibacterial Properties
- The photochemical substitution of 6-membered ring monoazaaromatic compounds by methanol in neutral and HCl acidified medium was explored, demonstrating the potential of such compounds in photochemical reactions and their mechanisms (Castellano, Catteau, & Lablache-Combier, 1975).
- Piperazinyl oxazolidinone derivatives containing heteroaromatic rings like pyridine, diazene, or triazene were studied for their antibacterial properties, showing effectiveness against gram-positive pathogens and indicating their potential as antibacterial agents (Tucker et al., 1998).
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. By inhibiting this enzyme, the compound can potentially disrupt the growth of these cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds with different targets . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This enzyme is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound can reduce the levels of estrogens, which can inhibit the growth of estrogen-dependent cancer cells .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It can inhibit the proliferation of these cancer cells by inducing apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various internal and external factors. These can include the genetic makeup of the individual, the presence of other drugs, diet, and environmental factors . .
Future Directions
Biochemical Analysis
Biochemical Properties
Based on the general properties of triazoles, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole derivatives can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c29-19-9-15(14-3-1-2-4-16(14)25-19)20(30)27-7-5-26(6-8-27)17-10-18(23-12-22-17)28-13-21-11-24-28/h1-4,9-13H,5-8H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBHARCYMJXVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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